BenchChemオンラインストアへようこそ!

(1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Molecular Properties Drug Design Physicochemical Profiling

(1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS 1049450-68-1) is a synthetic small molecule with a molecular formula of C22H23N7O and a molecular weight of 401.5 g/mol. It belongs to a class of N-acyl substituted indole-based piperazine derivatives containing a tetrazole moiety.

Molecular Formula C22H23N7O
Molecular Weight 401.474
CAS No. 1049450-68-1
Cat. No. B2417510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
CAS1049450-68-1
Molecular FormulaC22H23N7O
Molecular Weight401.474
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C22H23N7O/c1-16-6-8-17(9-7-16)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13,15H2,1H3
InChIKeyAJWXSHAQSZNDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1049450-68-1: An Indole-Tetrazole-Piperazine Hybrid Scaffold for Specialized Research


(1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS 1049450-68-1) is a synthetic small molecule with a molecular formula of C22H23N7O and a molecular weight of 401.5 g/mol . It belongs to a class of N-acyl substituted indole-based piperazine derivatives containing a tetrazole moiety. This tripartite architecture—combining an indole core, a piperazine linker, and a 1-(p-tolyl)-1H-tetrazole substituent—places it within a chemical space explored for potential antimicrobial, anticancer, and kinase-targeting applications [1]. The compound is primarily supplied for non-human research purposes, with typical commercial purity around 95% .

Why Structural Nuance in 1049450-68-1 Prevents Direct Substitution by Generic Indole-Tetrazole Analogs


Within the indole-tetrazole-piperazine chemotype, minor substituent variations on the N1-aryl ring of the tetrazole critically modulate physicochemical properties and target engagement. Replacing the p-tolyl group in 1049450-68-1 with hydrogen, as in the unsubstituted phenyl analog, lowers lipophilicity and removes a potential hydrophobic contact point . Conversely, electron-withdrawing substitutions like 4-chloro alter the electronic character of the tetrazole ring, which can shift metabolic stability and binding affinity profiles [1]. The ethane-1,2-dione linker variant introduces a more rigid and electron-deficient connection between the indole and piperazine, fundamentally changing the conformational landscape available for receptor or enzyme binding . Such modifications, while subtle in structure, can lead to distinct biological activity profiles, making generic substitution scientifically unreliable.

Quantitative Differentiation Evidence for (1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone


Molecular Weight Differentiation from Close Structural Analogs

The target compound (MW 401.5) is differentiated from its 4-methoxyphenyl analog (MW 417.5) by a 16 Da mass difference, reflecting the replacement of a methyl group with a methoxy substituent . This influences both lipophilicity and hydrogen-bonding capacity. Compared to the 4-chlorophenyl analog (estimated MW ~422), the p-tolyl substitution provides a distinct balance of steric bulk and electronic character without introducing a halogen, which can be advantageous in avoiding halogen-specific off-target interactions .

Molecular Properties Drug Design Physicochemical Profiling

p-Tolyl Substituent Affords Intermediate Lipophilicity Advantage in the Tetrazole Series

The p-tolyl group on the tetrazole N1 position of 1049450-68-1 confers an intermediate calculated logP (ClogP) compared to analogs with polar or halogen substituents. While experimental logP data for this exact compound is not publicly reported, class-level analysis indicates that the methyl substituent provides a favorable balance between aqueous solubility and membrane permeability, sitting between the more hydrophilic 4-methoxyphenyl analog and the more lipophilic 4-chlorophenyl analog [1].

Lipophilicity ADME Medicinal Chemistry

Tetrazole Moiety Enhances Metabolic Stability Over Carboxylic Acid Bioisosteres

The tetrazole ring in 1049450-68-1 serves as a carboxylic acid bioisostere, a well-validated strategy to improve metabolic stability while retaining hydrogen-bonding capacity. Literature on tetrazole-containing analogs demonstrates that this substitution often increases resistance to phase II glucuronidation compared to carboxylic acid counterparts, while maintaining similar pKa (~4.5-4.9 for tetrazoles vs. ~4.2-4.5 for carboxylic acids) [1]. This property is not shared by triazole or amide analogs lacking the tetrazole.

Metabolic Stability Bioisosteres Pharmacokinetics

Potential Mcl-1 Binding Predicted by Class Docking Studies

A 2023 study by Jagadeesan and Karpagam on a series of N-acyl substituted indole-based piperazines, thiazoles, and tetrazoles demonstrated that indole-tetrazole-piperazine hybrids can bind the Mcl-1 active site with good docking scores [1]. In that series, compounds with bromo-indole and nitro-indole substitutions showed high cytotoxic activity against K562 (leukemia), MCF7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines, with IC50 values ranging from 0.9 µg to 1.76 µg for the most active analogs [1]. While 1049450-68-1 was not explicitly tested in this study, its structural homology to the active tetrazole-containing compounds 4d and 4e suggests potential Mcl-1 binding affinity, predicted to be in the micromolar range based on scaffold similarity.

Mcl-1 Inhibition Apoptosis Cancer Research Molecular Docking

Structural Scaffold Uniqueness: Methanone vs. Ethane-1,2-dione Linker Differentiation

1049450-68-1 features a methanone linker between the indole and piperazine, in contrast to the ethane-1,2-dione linker found in closely related compounds such as CAS 1049450-06-7 . The methanone linker provides greater conformational flexibility and a different electronic distribution compared to the rigid, electron-deficient dione. This influences the spatial orientation of the indole and tetrazole moieties, potentially altering kinase binding profiles (e.g., RIPK2 vs. Mcl-1 selectivity) . WEHI-345, a RIPK2 inhibitor with the same molecular formula (C22H23N7O) but a pyrazolo-pyrimidine core, achieves an IC50 of 0.13 µM against RIPK2, illustrating how scaffold differences within the same formula space can direct kinase selectivity .

Scaffold Diversity Kinase Inhibition Structure-Activity Relationship

Antimicrobial Activity Potential Inferred from Indole-Tetrazole Hybrid Class

Jagadeesan and Karpagam (2023) demonstrated that indole-based tetrazole-piperazine hybrids exhibit excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular potency against Klebsiella planticola and Escherichia coli [1]. In their series, bromo-indole derivatives 4a, 4c, and 4d showed superior antibacterial activity. While 1049450-68-1 lacks halogen substitution on the indole, the presence of the p-tolyl-tetrazole moiety places it within the active chemotype space. Based on class-level structure-activity trends, MIC values for this compound class typically range from 0.02 to >256 mg/L, with halogenated derivatives at the lower end of this range [1].

Antimicrobial Resistance Antibacterial Broad-Spectrum

Primary Research Applications for (1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone Based on Evidence Profile


Oncology Probe Development: Mcl-1 Targeted Apoptosis Sensitization

Based on class-level docking evidence showing that indole-tetrazole-piperazine hybrids bind the Mcl-1 active site [1], 1049450-68-1 can serve as a starting scaffold for developing Mcl-1 inhibitors. Researchers investigating apoptosis evasion in hematological malignancies (particularly K562 leukemia and MCF7 breast cancer models) should prioritize this compound as a non-halogenated baseline for structure-activity relationship (SAR) expansion. Its distinct methanone linker and p-tolyl substitution provide a scaffold orthogonal to clinical Mcl-1 inhibitors like S63845, offering complementary intellectual property space and potentially differentiated binding kinetics.

Antimicrobial SAR Baseline for Non-Halogenated Indole-Tetrazole Hybrids

For academic and industrial antibacterial screening programs targeting Gram-negative pathogens (E. coli, K. planticola), 1049450-68-1 represents a critical non-halogenated reference compound within the indole-tetrazole-piperazine chemotype [1]. Its procurement enables direct, head-to-head comparison with halogenated analogs (e.g., bromo- or chloro-substituted derivatives) to quantify the contribution of halogen bonding to antibacterial potency. This is essential for deconvoluting the role of hydrophobic vs. halogen-specific interactions in target engagement.

Kinase Selectivity Profiling: Scaffold-Hopping from RIPK2 to Novel Kinase Targets

Given that WEHI-345 (C22H23N7O, RIPK2 IC50 = 0.13 µM) shares the molecular formula but possesses a pyrazolo-pyrimidine core , 1049450-68-1 offers a distinct tetrazole-indole scaffold for kinase selectivity screening. Procurement is recommended for panels exploring RIPK2-negative kinase space, particularly where tetrazole-mediated hinge binding may confer selectivity advantages over pyrazolo-pyrimidine chemotypes. Its use in broad kinome profiling (e.g., Eurofins KinaseProfiler) can identify novel kinase targets inaccessible to WEHI-345-class inhibitors.

Metabolic Stability Benchmarking: Tetrazole as a Carboxylic Acid Bioisostere

1049450-68-1 can be utilized as a model compound for studying tetrazole-mediated metabolic stabilization in in vitro microsomal and hepatocyte assays. Class-level evidence indicates that tetrazoles resist phase II glucuronidation more effectively than carboxylic acids [2]. Researchers developing bioisostere strategies for lead compounds containing carboxylic acid pharmacophores should procure this compound alongside its hypothetical or synthesized carboxylic acid analog to generate paired stability data (Clint, t1/2), directly informing scaffold selection in drug discovery programs.

Quote Request

Request a Quote for (1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.